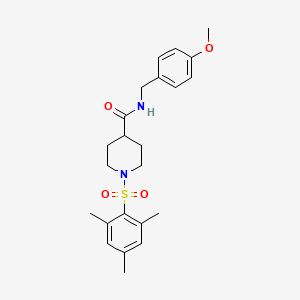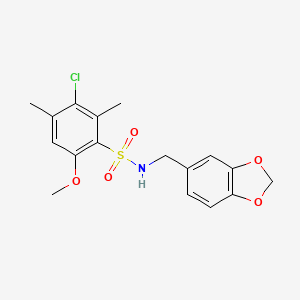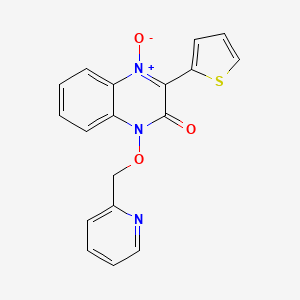![molecular formula C18H16ClN3O2S B3617243 4-{[3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3617243.png)
4-{[3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine
Descripción general
Descripción
The compound “4-{[3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The morpholine ring provides basicity and hydrogen bonding capabilities. The pyrazole ring is a weak base and can participate in hydrogen bonding as an acceptor but not a donor. The thiophene ring is aromatic and contributes to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The morpholine ring is resistant to acid and base hydrolysis. The pyrazole ring can undergo reactions at the 3- and 5-positions with electrophiles. The thiophene ring is activated towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would influence its behavior in a biological or chemical system .Safety and Hazards
Direcciones Futuras
Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended to be a drug. Additionally, research could be done to improve the synthesis of this compound to increase its yield or purity .
Propiedades
IUPAC Name |
[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-16-7-6-15(25-16)17-14(18(23)21-8-10-24-11-9-21)12-22(20-17)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVIUQXBBNVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(S3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-isopropyl-5-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3617170.png)
![4-[2-(4-methylphenyl)-5-(4-nitrophenyl)-1H-imidazol-4-yl]morpholine](/img/structure/B3617173.png)


![1-[N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3617206.png)

![N-benzyl-N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3617219.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![5-bromo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3617238.png)
![2-(3-chlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3617249.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)
![N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617260.png)
